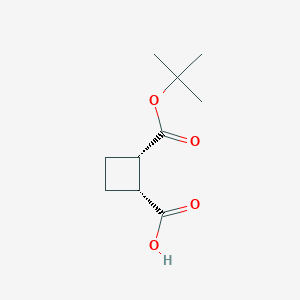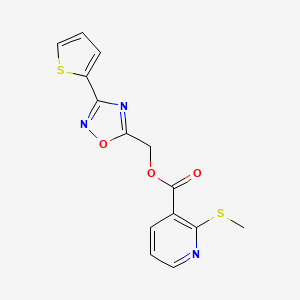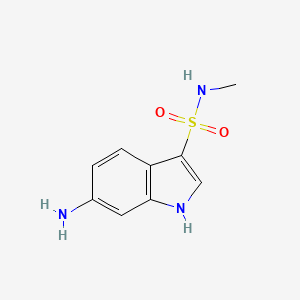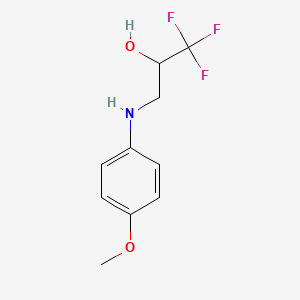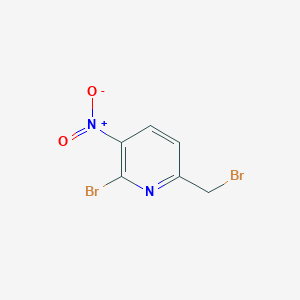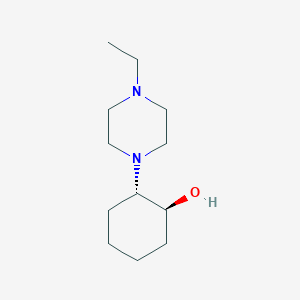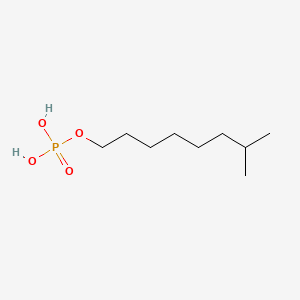
Monoisononyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monoisononyl phosphate: is an organic compound with the chemical formula C9H21O4P . It is a type of phosphate ester, which is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its role as a plasticizer, flame retardant, and lubricant additive.
準備方法
Synthetic Routes and Reaction Conditions: Monoisononyl phosphate can be synthesized through the reaction of isononyl alcohol with phosphoric acid . The reaction typically occurs under acidic conditions and involves the esterification of the alcohol with the acid. The process can be represented by the following chemical equation:
C9H19OH+H3PO4→C9H21O4P+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where isononyl alcohol and phosphoric acid are fed into a reactor. The reaction is carried out at elevated temperatures to ensure complete esterification. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Monoisononyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form isononyl alcohol and phosphoric acid.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Isononyl alcohol and phosphoric acid.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphate esters.
科学的研究の応用
Monoisononyl phosphate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a flame retardant.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a plasticizer in the production of flexible plastics, as a flame retardant in materials, and as a lubricant additive to improve the performance of lubricants.
作用機序
The mechanism by which monoisononyl phosphate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. In industrial applications, its role as a plasticizer involves embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility.
類似化合物との比較
Monoisononyl phosphate can be compared with other similar compounds such as:
Diisononyl phosphate: Another phosphate ester with similar plasticizing properties but different molecular structure.
Triphenyl phosphate: A phosphate ester used as a flame retardant and plasticizer, known for its higher thermal stability.
Tris(2-ethylhexyl) phosphate: A phosphate ester used as a plasticizer with different alkyl groups, providing different physical properties.
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between flexibility and stability. This makes it particularly useful in applications where both properties are desired.
特性
CAS番号 |
27253-57-2 |
|---|---|
分子式 |
C9H21O4P |
分子量 |
224.23 g/mol |
IUPAC名 |
7-methyloctyl dihydrogen phosphate |
InChI |
InChI=1S/C9H21O4P/c1-9(2)7-5-3-4-6-8-13-14(10,11)12/h9H,3-8H2,1-2H3,(H2,10,11,12) |
InChIキー |
IDXWQJNXMQJTCW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCOP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)

